4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid
Description
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid (CAS synonyms: ZINC252492188, BS-33779) is a boronic acid derivative featuring a phenyl ring substituted with a sulfanyl (-S-) group linked to a 4-nitrophenyl moiety. Its molecular structure combines the boronic acid group (B(OH)₂), which enables reversible ester formation with diols, and the electron-withdrawing nitro (-NO₂) group, which enhances Lewis acidity and influences binding interactions .
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISNFZDMQFLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid typically involves the reaction of 4-nitrothiophenol with phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the coupling of the thiol group with the boronic acid . The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions . The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects on Electronic Properties and Reactivity
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Groups : The nitro group in this compound lowers the pKa of the boronic acid group compared to methylthio derivatives, enhancing its reactivity in aqueous environments . This property is critical for binding diols (e.g., sugars) at physiological pH .
- Sulfanyl vs.
- Ureido vs. Sulfanyl Linkers : The thiourea-based compound (2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid) exhibits cooperative binding via hydrogen bonding and boronic acid-diol interactions, offering higher specificity for sialic acid (Sia) than sulfanyl-linked analogs .
Suzuki Coupling Efficiency :
- This compound participates in cross-coupling reactions with aryl halides, similar to 4-(pyridyl)phenylboronic acid . However, its nitro group may reduce reaction yields under microwave conditions compared to electron-neutral boronic acids (e.g., 4-(trifluoromethoxy)phenylboronic acid) .
Protein Immobilization :
- Compared to 3-aminophenylboronic acid, which forms stable complexes with salicylhydroxamic acid (SHA)-modified resins, the sulfanyl-nitro derivative may exhibit weaker retention at acidic pH due to reduced boronate ester stability .
Solubility and Stability
- Solubility: The nitro and sulfanyl groups in this compound confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas phosphono-substituted analogs (e.g., 4-[(N-anilino)(phosphono)-S-methyl]phenylboronic acid) show improved aqueous solubility due to the hydrophilic phosphonate group .
- Thermal Stability: Glass transition temperatures (Tg) of phenoxazine-pyrimidine boronic acid derivatives (109–137°C) suggest that nitro-containing boronic acids may exhibit higher Tg than methylthio variants, though direct data for the target compound is lacking .
Biological Activity
4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a nitrophenyl group and a sulfanyl moiety, suggests diverse interactions with biological targets, making it a subject of interest for drug development.
- Molecular Formula : CHBNOS
- Molecular Weight : 233.09 g/mol
- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is particularly useful in biological applications.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Inhibition of Enzymes : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites.
- Cellular Uptake : The presence of the nitrophenyl group may enhance cellular uptake due to increased lipophilicity, facilitating interaction with intracellular targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study reported that derivatives with nitrophenyl groups showed effective inhibition against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Nitrophenyl Derivative | S. aureus | 8 μg/mL |
| 4-Nitrophenyl Derivative | E. coli | 16 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated selective cytotoxicity toward cancer cell lines, including those derived from breast cancer and leukemia . The mechanism involves DNA cross-linking, which disrupts replication and induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-468 (Triple-negative breast cancer) | 10 | |
| CLL (Chronic lymphocytic leukemia) | 5 |
Case Studies
- Antibacterial Efficacy : A recent study tested various nitrophenylboronic acid derivatives against clinical strains of bacteria. The results indicated that compounds containing the nitrophenyl group had enhanced activity compared to their non-nitro counterparts, suggesting a structure-activity relationship that could be exploited in drug design .
- Anticancer Mechanism : In a series of experiments focusing on triple-negative breast cancer cells, this compound was shown to induce cell cycle arrest and apoptosis through the upregulation of tumor suppressor genes such as p53 and p21. This highlights its potential as a therapeutic agent in oncology .
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